sulfanylidene-lambda~5~-phosphane CAS No. 75425-86-4](/img/structure/B14456385.png)
[Bis(diphenylphosphanyl)methyl](diphenyl)sulfanylidene-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane is a complex organophosphorus compound. It is known for its unique structure, which includes both phosphine and sulfanylidene groups. This compound is often used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with a suitable sulfanylidene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities while maintaining high purity and yield. The reaction conditions are optimized to ensure the stability of the compound throughout the process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxide.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phosphine groups can participate in substitution reactions, often with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield the corresponding phosphine oxide, while substitution reactions can produce a variety of substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
Bis(diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable complexes with metal ions.
Mecanismo De Acción
The mechanism by which Bis(diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with.
Comparación Con Compuestos Similares
Similar Compounds
Bis(diphenylphosphino)methane: Similar in structure but lacks the sulfanylidene group.
Ethylenebis(diphenylphosphine): Contains an ethylene bridge instead of a methylene bridge.
Bis(diphenylphosphino)acetylene: Features an acetylene bridge, offering different reactivity.
Uniqueness
What sets Bis(diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane apart is its unique combination of phosphine and sulfanylidene groups. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its analogs.
Propiedades
Número CAS |
75425-86-4 |
|---|---|
Fórmula molecular |
C37H31P3S |
Peso molecular |
600.6 g/mol |
Nombre IUPAC |
bis(diphenylphosphanyl)methyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C37H31P3S/c41-40(35-27-15-5-16-28-35,36-29-17-6-18-30-36)37(38(31-19-7-1-8-20-31)32-21-9-2-10-22-32)39(33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30,37H |
Clave InChI |
BZUWQIYOZHAHIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(P(C3=CC=CC=C3)C4=CC=CC=C4)P(=S)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


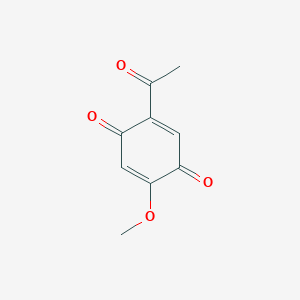
![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
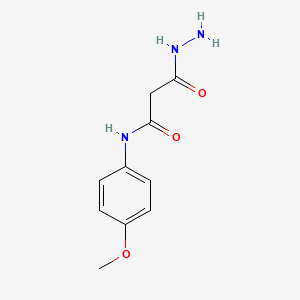
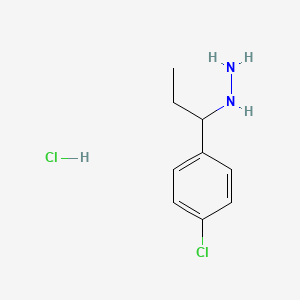
![1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14456333.png)
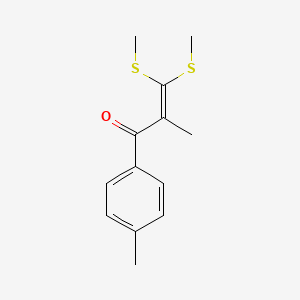
![3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14456351.png)

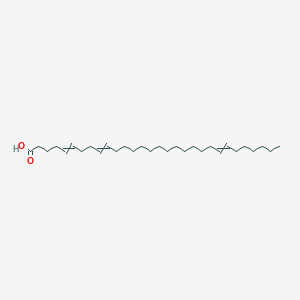


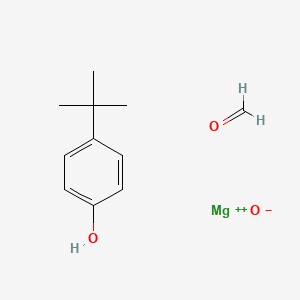
![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-](/img/structure/B14456383.png)
![1-[(5-Methyl-2-nitrophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14456390.png)
